- Isostearyl mixed anhydrides for the preparation of N-methylated peptides using C-terminally unprotected N-methylamino acids, Organic Letters, 2020, 22(20), 8039-8043

Cas no 944797-51-7 (Fmoc-N-Me-L-Cys(Trt)-OH)

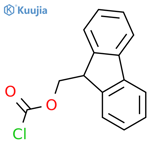

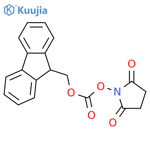

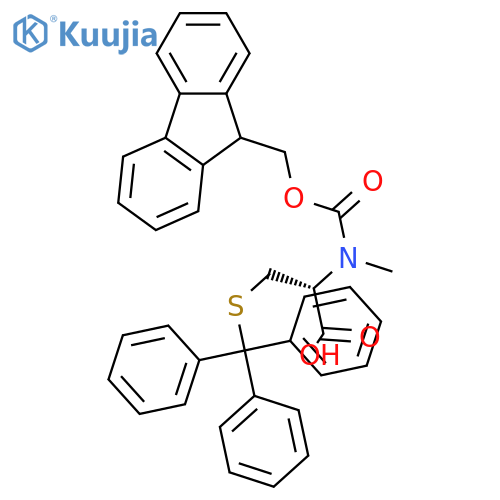

Fmoc-N-Me-L-Cys(Trt)-OH structure

Nom du produit:Fmoc-N-Me-L-Cys(Trt)-OH

Numéro CAS:944797-51-7

Le MF:C38H33NO4S

Mégawatts:599.737929105759

MDL:MFCD11973909

CID:3166280

PubChem ID:69032228

Fmoc-N-Me-L-Cys(Trt)-OH Propriétés chimiques et physiques

Nom et identifiant

-

- FMoc-N-Me-Cys(Trt)-OH

- Fmoc-N-Me-L-Cys(Trt)-OH

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid

- Fmoc-N-Methyl-l-cysteine(trt)

- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-S-trityl-L-cysteine

- Fmoc-MeCys(Trt)-OH

- TMA062

- (R)-2-Fmoc-(methyl)amino)-3-(tritylthio)propanoic acid

- (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid

- F1075

- A922531

- (R

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-S-(triphenylmethyl)-L-cysteine (ACI)

- L

- Fmoc-N-methyl-L-Cysteine(Trityl)

- AS-17236

- SCHEMBL4409339

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-S-(triphenylmethyl)-L-cysteine

- HY-W036322

- MFCD11973909

- 944797-51-7

- (2R)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL](METHYL)AMINO}-3-[(TRIPHENYLMETHYL)SULFANYL]PROPANOIC ACID

- DA-73495

- AKOS027326715

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoicacid

- CS-0089852

-

- MDL: MFCD11973909

- Piscine à noyau: 1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m0/s1

- La clé Inchi: RAKOPMQMPUNRGI-DHUJRADRSA-N

- Sourire: C(C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)SC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C2C=CC=CC1=2

Propriétés calculées

- Qualité précise: 599.21302971 g/mol

- Masse isotopique unique: 599.21302971 g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 44

- Nombre de liaisons rotatives: 11

- Complexité: 872

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 1

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 92.1

- Le xlogp3: 8.2

- Poids moléculaire: 599.7

Propriétés expérimentales

- Dense: 1.260±0.06 g/cm3 (20 ºC 760 Torr),

- Point de fusion: 234-239 °C

- Solubilité: Insuluble (3.7E-6 g/L) (25 ºC),

- Activités optiques: [α]22/D -25.0°, c = 0.5% in dichloromethane

Fmoc-N-Me-L-Cys(Trt)-OH Informations de sécurité

- Mot signal:Warning

- Description des dangers: H315; H319; H335

- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:3

- Conditions de stockage:2-8°C

Fmoc-N-Me-L-Cys(Trt)-OH PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | F657715-50mg |

Fmoc-N-Me-L-Cys(Trt)-OH |

944797-51-7 | 50mg |

$184.00 | 2023-05-18 | ||

| TRC | F657715-100mg |

Fmoc-N-Me-L-Cys(Trt)-OH |

944797-51-7 | 100mg |

$259.00 | 2023-05-18 | ||

| abcr | AB337179-250 mg |

Fmoc-N-Me-L-Cys(Trt)-OH, 95%; . |

944797-51-7 | 95% | 250MG |

€294.80 | 2022-06-10 | |

| AAPPTec | MFC105-1g |

Fmoc-MeCys(Trt)-OH |

944797-51-7 | 1g |

$400.00 | 2024-07-19 | ||

| Chemenu | CM255923-5g |

Fmoc-MeCys(Trt)-OH |

944797-51-7 | 95% | 5g |

$1661 | 2021-06-09 | |

| Fluorochem | 046689-250mg |

Fmoc-N-Methyl-l-cysteine(trt) |

944797-51-7 | 95% | 250mg |

£314.00 | 2022-02-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-493280-250 mg |

Fmoc-N-Me-Cys(Trt)-OH, |

944797-51-7 | 250MG |

¥2,219.00 | 2023-07-11 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F1075-100MG |

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-S-(triphenylmethyl)-L-cysteine |

944797-51-7 | >98.0%(HPLC) | 100mg |

¥1645.00 | 2024-04-15 | |

| Chemenu | CM255923-1g |

Fmoc-MeCys(Trt)-OH |

944797-51-7 | 95% | 1g |

$475 | 2021-06-09 | |

| Aaron | AR00INF5-100mg |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid |

944797-51-7 | 98% | 100mg |

$8.00 | 2025-02-28 |

Fmoc-N-Me-L-Cys(Trt)-OH Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; 23 °C; 0.5 h, 60 °C

1.2 1 h, 0 °C

1.2 1 h, 0 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Trityl chloride Solvents: Dimethylformamide , Dichloromethane ; rt

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 5 min, rt; 1 h, 25 °C

1.3 Solvents: Methanol

1.4 Reagents: Phenylsilane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane ; 15 min, rt; 15 min, rt

1.5 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 2 h, rt

1.6 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 5 min, rt; 1 h, 25 °C

1.3 Solvents: Methanol

1.4 Reagents: Phenylsilane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane ; 15 min, rt; 15 min, rt

1.5 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 2 h, rt

1.6 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt

Référence

- Cysteine-S-trityl a key derivative to prepare N-methyl cysteines, Journal of Combinatorial Chemistry, 2008, 10(1), 69-78

Méthode de production 3

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Water

1.2 Reagents: Sodium borohydride

1.3 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium borohydride

1.3 Reagents: Sodium carbonate Solvents: Water

Référence

- N-Alkyl cysteine-assisted thioesterification of peptides, Tetrahedron Letters, 2007, 48(1), 25-28

Méthode de production 4

Conditions de réaction

1.1 Reagents: Phenylsilane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane ; rt

1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 4 °C; 2 h, pH 9 - 10, 4 °C; 16 h, pH 9 - 10, 25 °C

1.3 Reagents: Hydrochloric acid ; pH 3, 25 °C

1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 4 °C; 2 h, pH 9 - 10, 4 °C; 16 h, pH 9 - 10, 25 °C

1.3 Reagents: Hydrochloric acid ; pH 3, 25 °C

Référence

- Solid-Phase Synthesis of Triostin A Using a Symmetrical Bis(diphenylmethyl) Linker System, Journal of Organic Chemistry, 2015, 80(15), 7486-7494

Méthode de production 5

Conditions de réaction

1.1 Reagents: Sodium carbonate Solvents: 1,2-Dimethoxyethane , Water ; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Référence

- Process for the preparation of peptide thioester, World Intellectual Property Organization, , ,

Fmoc-N-Me-L-Cys(Trt)-OH Raw materials

- S-Trityl-L-cysteine

- (9H-fluoren-9-yl)methyl chloroformate

- n-Methyl-s-trityl-l-cysteine

- Fmoc-OSu

- N-Methyl-N-[(2-propen-1-yloxy)carbonyl]-S-(triphenylmethyl)-L-cysteine

Fmoc-N-Me-L-Cys(Trt)-OH Preparation Products

Fmoc-N-Me-L-Cys(Trt)-OH Littérature connexe

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

944797-51-7 (Fmoc-N-Me-L-Cys(Trt)-OH) Produits connexes

- 503537-97-1(4-bromooct-1-ene)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:944797-51-7)Fmoc-N-Me-L-Cys(Trt)-OH

Pureté:99%/99%

Quantité:5g/25g

Prix ($):232.0/897.0